Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer and anti-tubercular properties . The structure of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- consists of a fused pyridazine and quinoxaline ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- typically involves the condensation of appropriate hydrazine derivatives with quinoxaline-2,3-dione . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Major products formed from these reactions include various substituted pyridazinoquinoxalines and their derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as c-Met kinase . The compound’s ability to bind to these molecular targets disrupts critical signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- can be compared with other similar compounds, such as:
Pyridazino[4,5-b]quinoxaline: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity but have different structural frameworks and mechanisms of action.
Triazolo[4,3-a]pyrazine derivatives: These compounds share some structural similarities and have been studied for their potential as kinase inhibitors.
The uniqueness of Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro- lies in its specific ring system and the resulting biological activities, which distinguish it from other related compounds.
Properties
CAS No. |
188677-64-7 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2,4-dihydro-1H-pyridazino[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C10H8N4O/c15-9-5-8-10(14-13-9)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,14)(H,13,15) |
InChI Key |
YZLODSCJRJUKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.